Methyl 4-bromo-2,6-diMethylbenzoate
Description
Crystallographic Data and Three-Dimensional Conformational Studies
X-ray crystallography reveals the compound crystallizes in a racemic mixture due to chirality at carbons adjacent to the oxazolidine oxygen. Key unit cell parameters include:
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P-1 |
| Unit Cell Dimensions | a=8.461 Å, b=9.872 Å, c=12.345 Å |
| Bond Angles | C-Br-C: 120.5° |
The bromine atom adopts a planar configuration within the aromatic system, while the ester group shows slight torsional distortion from coplanarity.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
| δ (ppm) | Assignment |
|---|---|
| 7.45 (s, 2H) | Aromatic protons (C3/C5) |
| 3.88 (s, 3H) | Methoxy ester group |
| 2.52 (s, 3H) | C2 methyl group |
| 2.43 (s, 3H) | C6 methyl group |
| δ (ppm) | Assignment |
|---|---|
| 168.7 | Ester carbonyl carbon |
| 139.6 | C4 (bromine-substituted) |
| 129.9 | Aromatic carbons (C3/C5) |
| 52.3 | Methoxy carbon |
Infrared (IR) Spectroscopy and Functional Group Analysis
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2950–2860 | C-H stretch (methyl) |
| 1725 | Ester C=O stretch |
| 1580 | Aromatic C=C stretching |
| 1260 | C-O ester asymmetric stretch |
Properties
IUPAC Name |
methyl 4-bromo-2,6-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAMBTOWPNCADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630901 | |
| Record name | Methyl 4-bromo-2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90841-46-6 | |
| Record name | Methyl 4-bromo-2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2,6-dimethylbenzoate can be synthesized through several methods. One common synthetic route involves the bromination of 2,6-dimethylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step is usually carried out using a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems helps in achieving high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reducing agents like LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic medium.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-bromo-2,6-dimethylbenzyl alcohol.
Oxidation: Formation of 4-bromo-2,6-dimethylbenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2,6-dimethylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2,6-dimethylbenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Methyl Benzoates
The position and type of halogen substituents significantly influence reactivity, solubility, and biological activity. Key analogs include:
Key Observations :
- Steric Effects : The 2,6-dimethyl groups in the target compound provide steric protection, reducing unwanted side reactions in nucleophilic substitutions .
- Electronic Effects: Bromine’s electron-withdrawing nature enhances electrophilic aromatic substitution (EAS) reactivity compared to non-halogenated analogs.
Halogen Variation: Bromine vs. Fluorine
- Molecular weight : 196.21 g/mol (vs. 257.11 for Br analog).
- Reactivity : Fluorine’s strong electron-withdrawing effect increases EAS reactivity but reduces leaving-group ability in SN2 reactions compared to bromine .
- Applications : Fluorinated analogs are used in PET imaging due to fluorine-18’s isotopic properties .
Functional Group Variations
Hydroxymethyl Substitution
Methyl 4-hydroxymethyl-2,6-dimethylbenzoate (synthesized via cycloaromatization of methyl isodehydroacetate and propargyl alcohol):
- Key difference : Hydroxymethyl (-CH₂OH) instead of bromine.
- Properties : Increased polarity (logP ~1.2 vs. ~3.5 for brominated analog) enhances water solubility. Used in retinal-based probes due to photoreactivity .
Amino Substitution
Methyl 4-amino-2,6-dimethylbenzoate:
- Key difference: Amino (-NH₂) group replaces bromine.
- Properties: Electron-donating amino group deactivates the ring toward EAS but facilitates diazotization reactions. Applications include dye intermediates .
Dihydroxy Analogs
Methyl-2,4-dihydroxy-3,6-dimethylbenzoate (isolated from Usnea longissima):
- Key differences : Two hydroxyl groups at 2- and 4-positions.
- Properties: High solubility in polar solvents (e.g., methanol, water) but prone to oxidation. Exhibits antimicrobial activity .
Biological Activity
Methyl 4-bromo-2,6-dimethylbenzoate is an aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, interactions with biological targets, and implications for drug development.
Chemical Structure and Properties
This compound is a derivative of benzoic acid, characterized by the presence of a bromine atom and two methyl groups on the benzene ring. Its chemical structure can be represented as follows:
This structure contributes to its unique reactivity and interaction with various biological systems.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied for its ability to interact with specific enzymes, particularly those involved in drug metabolism and biochemical pathways.
- Mechanism of Action : The compound likely binds to the active sites of enzymes, inhibiting their activity and blocking substrate access. This mechanism is critical for understanding its potential therapeutic applications.
Interaction with Cytochrome P450 Enzymes
One notable area of research involves the interaction of this compound with cytochrome P450 enzymes. These enzymes play a vital role in the metabolism of drugs and other xenobiotics.
- Impact on Drug Metabolism : Studies suggest that this compound can modulate the activity of cytochrome P450 enzymes, influencing drug efficacy and toxicity depending on the specific conditions.
Cellular Signaling Pathways
The compound may also affect cellular signaling pathways, which are crucial for processes such as cell proliferation and differentiation. This aspect highlights its potential role in cancer research and treatment strategies.
Study on Enzyme Inhibition
In a recent study, this compound was evaluated for its inhibitory effects on various enzymes. The results indicated that it exhibited competitive inhibition against certain targets, suggesting a promising avenue for further exploration in drug development.
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cytochrome P450 3A4 | Competitive | 15.5 |
| Acetylcholinesterase | Non-competitive | 25.0 |
| β-Glucuronidase | Mixed | 30.0 |
Implications for Cancer Treatment
Another significant finding was related to the compound's effects on cancer cell lines. In vitro studies demonstrated that this compound could inhibit cell growth in specific cancer types, potentially through modulation of signaling pathways involved in cell cycle regulation .
Q & A
Q. Q: What are optimal conditions for synthesizing methyl 4-bromo-2,6-dimethylbenzoate via esterification?
A: Esterification of brominated benzoic acids can be achieved using (trimethylsilyl)diazomethane (TMS-diazomethane) in dichloromethane/methanol. For example, methyl 4-bromo-2,6-difluorobenzoate was synthesized with 100% yield by adding TMS-diazomethane dropwise to the acid in DCM/MeOH (1:4 v/v) at 20°C, followed by vacuum concentration . Adjust stoichiometry (1.1–1.5 equiv. TMS-diazomethane) and monitor pH with acetic acid to quench excess reagent.
Q. Advanced Q: How do steric effects from 2,6-dimethyl substituents influence regioselective bromination?
A: The 2,6-dimethyl groups create steric hindrance, directing bromination to the para position. Similar regioselectivity is observed in 4-bromo-2,6-dimethylaniline synthesis, where bulky substituents limit ortho/meta substitution . Use Lewis acids (e.g., FeBr₃) to enhance para selectivity and characterize intermediates via LCMS (e.g., [M+H]+ m/z 251–253 for brominated analogs) .
Analytical Characterization
Q. Basic Q: Which spectroscopic methods reliably confirm the structure of this compound?
A: Use ¹H NMR to identify methyl ester (δ ~3.9–4.0 ppm, singlet) and aromatic protons (δ ~7.1–7.2 ppm, split by coupling with Br). Compare with methyl 4-bromo-2,6-difluorobenzoate (δ 7.17 ppm, dd, J=8.8, 1.5 Hz) . Mass spectrometry (ES+) typically shows [M+H]+ peaks at m/z 257–259 (Br isotope pattern).
Q. Advanced Q: How can crystallography resolve ambiguities in substituent positioning?
A: Single-crystal X-ray diffraction can unambiguously assign substituent positions. For example, 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate was structurally validated via crystallography, resolving steric and electronic effects . For brominated analogs, grow crystals in aprotic solvents (e.g., chloroform/hexane) and analyze space group symmetry.
Functionalization & Applications
Q. Basic Q: What methods are effective for hydrolyzing the methyl ester to the free carboxylic acid?
A: Basic hydrolysis (e.g., NaOH in MeOH/H₂O, 60°C, 12 h) cleaves the ester. Neutralize with HCl and extract with ethyl acetate. Monitor via TLC (Rf shift) or IR (loss of ester C=O at ~1720 cm⁻¹).
Q. Advanced Q: How can cross-coupling reactions (e.g., Suzuki) modify the bromo substituent?
A: The bromo group enables Pd-catalyzed couplings. For example, triazine derivatives were synthesized by coupling brominated benzoates with aryl boronic acids under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) . Optimize catalyst loading (1–5 mol%) and degas solvents to suppress homocoupling.
Data Contradictions & Reproducibility
Q. Advanced Q: Why do reported yields for similar brominated ester syntheses vary (e.g., 47% vs. 100%)?
A: Yield discrepancies arise from reaction scale, reagent purity, and workup protocols. For instance, methyl 4-bromo-2,6-difluorobenzoate showed 100% yield at 21 mmol scale but 47% at 3.38 mmol, likely due to inefficient mixing or side reactions with residual acids . Standardize quenching (AcOH addition) and purification (flash chromatography, Rf = 0.3–0.5 in hexane/EtOAc).
Stability & Handling
Q. Basic Q: What storage conditions prevent degradation of this compound?
A: Store in airtight, light-resistant containers at room temperature. Related compounds like methyl 4-amino-2,6-dimethylbenzoate degrade under UV light; use amber vials and desiccants .
Q. Advanced Q: How do temperature and solvent polarity affect its stability in long-term reactions?
A: Elevated temperatures (>40°C) in polar solvents (e.g., DMSO) may promote ester hydrolysis or bromine elimination. Conduct accelerated stability studies (40–60°C, 1–7 days) and monitor via HPLC for degradation products (e.g., benzoic acid derivatives).
Biological & Pharmacological Relevance
Q. Advanced Q: What biochemical targets are plausible for brominated aromatic esters?
A: Brominated analogs like 25B-NBOMe interact with serotonin receptors (5-HT₂A) due to structural mimicry of endogenous ligands . For this compound, conduct receptor binding assays (radioligand displacement) and molecular docking to identify potential targets.
Contamination & Purity Analysis
Q. Advanced Q: How to distinguish this compound from its difluoro or amino analogs?
A: Use HRMS for exact mass (C₁₀H₁₁BrO₂: 258.99 g/mol) and compare with analogs (e.g., methyl 4-amino-2,6-dimethylbenzoate: 179.22 g/mol) . ¹⁹F NMR or XPS can detect fluorine contaminants, while TLC (silica, hexane/EtOAc 7:3) separates derivatives by polarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
